N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound featuring a piperazine ring substituted with fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps. One common route starts with the preparation of 1-(4-fluorophenyl)piperazine, which is then reacted with ethyl oxalyl chloride to form the oxalamide derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the oxalamide moiety.
N-(2-fluorophenyl)piperazine: Similar structure but with different substitution patterns.
4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide: Another fluorinated piperazine derivative with different functional groups.
Uniqueness
N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2/c21-15-1-5-17(6-2-15)24-20(28)19(27)23-9-10-25-11-13-26(14-12-25)18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLUTREZINZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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